molecular formula C17H9F23O2 B1597775 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl methacrylate CAS No. 74256-14-7

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl methacrylate

Cat. No. B1597775
CAS RN: 74256-14-7
M. Wt: 682.21 g/mol
InChI Key: PVMWMBHAEVDBQR-UHFFFAOYSA-N
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Description

This compound is a fluorinated acrylate monomer with a methacrylate functional group . It’s primarily used in special coatings, waterproof materials, optical materials, and stabilizers . It has excellent weather resistance and chemical corrosion resistance, which can be used in coatings and inks to increase weather resistance and acid and alkali resistance .


Molecular Structure Analysis

The linear formula of this compound is H2C=C(CH3)CO2CH2CH2(CF2)7CF3 . Its molecular weight is 532.19 .


Physical And Chemical Properties Analysis

The compound has a refractive index (n20/D) of 1.343 . It has a boiling point of 110 °C/4 mmHg and a density of 1.596 g/mL at 25 °C . It’s stored at a temperature of 2-8°C .

Scientific Research Applications

Hierarchical Control in Polymer Synthesis

Research demonstrates the compound's utility in generating polymers with controlled internal superstructures, diameters, and stability. The study by Percec et al. (1998) highlights the synthesis of monodendrons and polymethacrylates that self-assemble into supramolecular columns, organizing in a columnar hexagonal phase. This research underscores the contribution of various molecular fragments to the formation and control of these supramolecular structures Percec et al., 1998.

Molecular Imaging and Polymer Characterization

Prokhorova et al. (1998) visualized polymethacrylate molecules with specific side groups using scanning force microscopy (SFM), revealing the impact of side group sterics on molecular length and conformation. This study provides insight into the physical properties of polymers modified with methacrylate derivatives Prokhorova et al., 1998.

Development of Photofunctional Hybrids

Shao and Yan (2014) explored the use of surfactant methacrylates for creating multi-component photofunctional hybrids. This research involved assembling europium tetrakis (β-diketonate) complexes with surfactant methacrylates, demonstrating a strategy for integrating multi-component hybrids with unique luminescent properties Shao & Yan, 2014.

Polymer-Based Dental Adhesives

The compound's relevance extends to dental research, where methacrylate-based materials have been developed for strong adhesion to dentin. Wang and Nakabayashi (1991) investigated the effectiveness of a specific methacrylate for bonding to dentinal surfaces, demonstrating its potential in dental adhesive formulations Wang & Nakabayashi, 1991.

Synthesis of Oxygen-Permeable Hydrogels

Knzler and Ozark (1997) evaluated methacrylate end-capped perfluoro side chain siloxanes for their use in designing oxygen-permeable hydrogels for contact lenses. This research highlights the synthetic steps and properties of hydrogels that meet the requirements for contact lens applications Knzler & Ozark, 1997.

properties

IUPAC Name

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F23O2/c1-5(2)6(41)42-4-3-7(18,19)9(21,22)11(25,26)13(29,30)15(33,34)14(31,32)12(27,28)10(23,24)8(20,16(35,36)37)17(38,39)40/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMWMBHAEVDBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F23O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880968
Record name (Perfluoro-9-methyldecyl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl methacrylate

CAS RN

74256-14-7
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Eicosafluoro-11-(trifluoromethyl)dodecyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74256-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074256147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Perfluoro-9-methyldecyl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.696
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl methacrylate
Reactant of Route 2
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3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl methacrylate
Reactant of Route 3
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3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl methacrylate
Reactant of Route 4
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3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl methacrylate
Reactant of Route 5
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3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl methacrylate
Reactant of Route 6
Reactant of Route 6
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl methacrylate

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